molecular formula C7H6N2 B1303618 2-(Isocyanomethyl)pyridine CAS No. 60148-13-2

2-(Isocyanomethyl)pyridine

Cat. No. B1303618
CAS RN: 60148-13-2
M. Wt: 118.14 g/mol
InChI Key: QDGBDMBHUVUXRL-UHFFFAOYSA-N
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Description

2-(Isocyanomethyl)pyridine is a chemical compound that is related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of pyridine derivatives and their reactivity, which can be extrapolated to understand the behavior of this compound.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and isomerization processes. For instance, the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one-3-carboxylic acids from ethyl N-(2-pyridinyl)aminomethylenecyanoacetates involves the treatment with hydrochloric acid, which results in the formation of both cis- and trans-isomers . This indicates that the synthesis of related compounds like this compound may also involve careful control of reaction conditions to obtain the desired isomer.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the reactivity and physical properties of the molecule. The crystal and molecular structures of related compounds, such as 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-3,4,4(1H)-pyridinetricarbonitriles, have been characterized using techniques like IR, NMR, MS, and X-ray analysis . These techniques could similarly be applied to determine the structure of this compound.

Chemical Reactions Analysis

Pyridine and its derivatives are known to undergo various chemical reactions. For example, pyridine reacts with phenylcyanoacetylene to form a C,N-functionalized polyconjugated 1,4-dihydropyridine system . This reaction proceeds regio- and stereoselectively, indicating that this compound could also participate in selective reactions to form complex structures with potential paramagnetic and electroconductive properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. The reaction products mentioned in the papers, such as the 1,4-dihydropyridine systems, exhibit unique properties like paramagnetism and electroconductivity . These properties are influenced by the molecular structure and the specific substituents on the pyridine ring. Therefore, the physical and chemical properties of this compound would likely be influenced by the isocyanomethyl group and its interaction with the pyridine ring.

Scientific Research Applications

1. Synthesis and Biomedical Applications

2-(Isocyanomethyl)pyridine is related to the broader class of pyrazolo[3,4-b]pyridines, which have been studied extensively for their biomedical applications. These compounds present two tautomeric forms, the 1H- and 2H-isomers, and have diverse substituents at various positions. Their synthesis involves preformed pyrazole or pyridine, and they have been explored for numerous biomedical applications (Donaire-Arias et al., 2022).

2. Magnetic and Optical Properties

Research on lanthanide clusters using 2-(hydroxymethyl)pyridine has led to the development of a new family of Ln(III)(9) clusters with unique physical properties. The Dy(III) variant exhibits single-molecule magnetism, while the Eu(III) analogue shows intense red photoluminescence, demonstrating the material's potential for diverse applications in magnetism and optics (Alexandropoulos et al., 2011).

3. Environmental Applications

The removal of pyridine, a nitrogen heterocyclic compound, from drinking water has been researched using a dielectric barrier discharge system. This research is crucial for environmental applications, particularly in industries such as textiles and dyeing, where pyridine is extensively used (Li et al., 2017).

4. Coordination Chemistry

This compound is relevant to the field of coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been used as ligands in complex chemistry. These ligands have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

5. Catalysis and Synthesis

In catalysis and synthesis, nickel-catalyzed dehydrogenative [4 + 2] cycloaddition of 1,3-dienes with nitriles has been developed to create pyridines. This process demonstrates the versatility and regioselectivity of pyridine derivatives in organic synthesis (Ohashi et al., 2011).

Future Directions

The future directions in the research and application of 2-(Isocyanomethyl)pyridine could involve exploring its reactivity in various chemical reactions . Additionally, the development of more environmentally-friendly methods for synthesising isocyanides from formamides could be a significant area of future research .

properties

IUPAC Name

2-(isocyanomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBDMBHUVUXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377967
Record name 2-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60148-13-2
Record name 2-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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